molecular formula C16H22Cl2N2O5S B1667505 Brasofensine sulfate CAS No. 171655-92-8

Brasofensine sulfate

Cat. No. B1667505
M. Wt: 425.3 g/mol
InChI Key: MOYPZNPGNIZILM-NPJZCEOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasofensine sulfate, also known as NS-2214 and BMS-204756, is a dopamine reuptake inhibitor, an oral drug for Parkinson's disease.

Scientific Research Applications

Pharmacokinetics and Metabolism

Brasofensine sulfate is primarily studied for its pharmacokinetics and metabolism. In studies involving rats, monkeys, and humans, brasofensine exhibited rapid absorption with varying peak plasma concentrations across species. It undergoes extensive first-pass metabolism, involving O- and N-demethylation and isomerization, leading to various metabolites, some of which further convert to glucuronides. These pharmacokinetic properties were essential in understanding its systemic behavior and metabolic pathways (Zhu et al., 2008).

Application in Parkinson's Disease

Another significant application of brasofensine sulfate is in the treatment of Parkinson's disease. A study explored the safety, tolerability, pharmacokinetic, and pharmacodynamic properties of brasofensine in patients with Parkinson's disease receiving levodopa/carbidopa treatment. This study was instrumental in understanding brasofensine's efficacy and its interaction with standard Parkinson's disease treatments (Frackiewicz et al., 2002).

Neuropharmacological Effects

Research on brasofensine has also focused on its neuropharmacological effects. One study reported on the actions of brasofensine on motor disability, locomotor activity, and dyskinesia in a marmoset model of Parkinson's disease. The findings suggested that brasofensine's monoamine reuptake blockade might be valuable in Parkinson's disease treatment, especially in the early stages and when L-dopa–induced dyskinesias complicate treatment (Pearce et al., 2002).

properties

CAS RN

171655-92-8

Product Name

Brasofensine sulfate

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1

InChI Key

MOYPZNPGNIZILM-NPJZCEOMSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Brasofensine sulfate;  BMS 204756;  BMS-204756;  NS 2214;  NS2214;  NS-2214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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